(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (CAS 923130-89-6) is a small-molecule heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and an acetonitrile moiety at the 3-position, with a molecular formula of C5H5N3O and a molecular weight of 123.11 g/mol. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science.
Molecular FormulaC5H5N3O
Molecular Weight123.115
CAS No.923130-89-6
Cat. No.B2609366
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile
CAS
923130-89-6
Molecular Formula
C5H5N3O
Molecular Weight
123.115
Structural Identifiers
SMILES
CC1=NC(=NO1)CC#N
InChI
InChI=1S/C5H5N3O/c1-4-7-5(2-3-6)8-9-4/h2H2,1H3
InChIKey
WHRPQCILPFDUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Handling Information
Solubility
not available
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (CAS 923130-89-6): Core Physicochemical and Regulatory Profile for Procurement Decisions
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (CAS 923130-89-6) is a small-molecule heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and an acetonitrile moiety at the 3-position, with a molecular formula of C5H5N3O and a molecular weight of 123.11 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science . Predicted physicochemical properties, derived from ACD/Labs Percepta Platform (v14.00), include a density of 1.2±0.1 g/cm³, a boiling point of 276.0±42.0 °C at 760 mmHg, a calculated LogP of -0.75, and a topological polar surface area (TPSA) of 63 Ų, which together inform its handling and formulation considerations . The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), mandating specific storage and handling protocols during procurement and laboratory use .
1
1,2,4-oxadiazole building block with methyl and acetonitrile substituents
Supports heterocyclic library synthesis in medicinal chemistry and materials research
2
Predicted moderate lipophilicity and low TPSA
Profile aligns with CNS-oriented fragment-based design criteria
3
Standard lab safety handling required
GHS classification H315, H319, H335; use in well-ventilated area
Why Generic Oxadiazole Substitution Fails: Quantified Divergence in Key Physicochemical and Pharmacological Parameters for (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile
Direct substitution of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile with other 1,2,4-oxadiazole-containing acetonitriles or analogs is scientifically untenable due to significant, quantifiable variations in critical properties. While the 1,2,4-oxadiazole scaffold is common in medicinal chemistry for its metabolic stability and bioisosteric potential [1], even minor structural modifications—such as changing the substituent at the 3-position from a nitrile to a carboxylic acid or methanol—dramatically alter the compound's LogP, TPSA, and biological target profile. For instance, the (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile exhibits a calculated LogP of -0.75 and TPSA of 63 Ų , while its carboxylic acid analog has a predicted LogP of -2.1 , representing a 135% increase in hydrophilicity. These differences directly impact membrane permeability, solubility, and metabolic clearance, which can derail a lead optimization campaign. Furthermore, this specific acetonitrile derivative serves as a direct precursor for generating libraries of O-GlcNAcase (OGA) inhibitors [2], a target space not addressed by its methanol or carboxylic acid counterparts. Therefore, relying on a generic substitute risks introducing uncharacterized variables that compromise assay reproducibility and derail SAR studies.
Carboxylic acid shows greater hydrophilicity and higher TPSA, likely reducing CNS permeability potential; methanol analog not linked to OGA inhibitor synthesis
Direct substitution may alter lipophilicity, TPSA, and synthetic utility profiles; confirm target-specific requirements before replacement.
[1] Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: A useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23-49. View Source
[2] Mergott, D. J., et al. (Assignee: Eli Lilly and Company). (2018). 5-METHYL-1,2,4-OXADIAZOL-3-YL COMPOUNDS. U.S. Patent Application Publication No. US 2018/0215751 A1. View Source
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile: A Procurement Guide to Differentiating Quantitative Evidence Versus Closest Analogs
LogP Divergence: Quantified Impact of Nitrile vs. Carboxylic Acid Substituents on Predicted Lipophilicity
The substitution of the acetonitrile moiety with a carboxylic acid on the 1,2,4-oxadiazole core leads to a 135% increase in predicted hydrophilicity, a critical differentiator for lead optimization .
LogP DivergenceReported prediction
ΔLogP = 1.35 vs. acetic acid analog
Reported lipophilicity shift may influence permeability predictions
ΔLogP = 1.35, representing a 22-fold difference in predicted octanol-water partition coefficient
Conditions
Predicted using ACD/Labs Percepta Platform - PhysChem Module, version 14.00
Why This Matters
The acetonitrile derivative offers a markedly different lipophilicity profile, directly influencing membrane permeability and oral bioavailability predictions, making it a distinct choice for CNS or intracellular target programs.
Polar Surface Area (TPSA) Comparison: Differential Implications for Blood-Brain Barrier Penetration
The topological polar surface area (TPSA) of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is 63 Ų, which is 31% lower than that of its carboxylic acid analog . This is a key differentiator for programs targeting the central nervous system (CNS), where a TPSA below 90 Ų is often a prerequisite for passive blood-brain barrier (BBB) penetration [1].
TPSA ComparisonCross-study comparable
TPSA 63 Ų, 31% lower than analog
Reported lower TPSA; may support CNS penetration potential
Calculated fragment-based method
CNS Drug DiscoveryPharmacokineticsMedicinal Chemistry
Calculated using standard fragment-based methods (e.g., Ertl et al.) as reported in ChemSpider
Why This Matters
The significantly lower TPSA of the acetonitrile derivative suggests a higher probability of achieving CNS penetration, a critical attribute for neurological disease programs and a key driver in compound procurement for CNS-focused libraries.
CNS Drug DiscoveryPharmacokineticsMedicinal Chemistry
[1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
Synthetic Utility: Enabling O-GlcNAcase (OGA) Inhibitor Libraries for Tauopathy Research
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile serves as a key intermediate in the synthesis of novel O-GlcNAcase (OGA) inhibitors, a class of compounds under investigation for Alzheimer's disease and progressive supranuclear palsy [1]. While the patent literature does not provide a head-to-head IC50 comparison for the intermediate itself, it explicitly defines this specific acetonitrile derivative as a building block for generating compounds of Formula I, which are claimed to possess OGA inhibitory activity. This contrasts with analogs like (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, which are not cited in the same context.
OGA Inhibitor IntermediatePatent context
Specified in U.S. Patent 2018/0215751 for OGA inhibitor synthesis
Specified as an intermediate for synthesizing OGA inhibitor compounds of Formula I (U.S. Patent App. 2018/0215751 A1) [1]
Comparator Or Baseline
(5-Methyl-1,2,4-oxadiazol-3-yl)methanol (CAS 25977-23-5); no cited role in OGA inhibitor synthesis
Quantified Difference
Qualitative: Target compound is an enabling intermediate for a specific, patented therapeutic class; comparator is not.
Conditions
Analysis of patent claims and synthetic schemes
Why This Matters
This direct link to a high-value therapeutic target (OGA for tauopathies) provides a clear scientific rationale for procuring this specific acetonitrile over its non-enabled analogs for research programs focused on neurodegenerative diseases.
[1] Mergott, D. J., et al. (Assignee: Eli Lilly and Company). (2018). 5-METHYL-1,2,4-OXADIAZOL-3-YL COMPOUNDS. U.S. Patent Application Publication No. US 2018/0215751 A1. View Source
Solubility and Formulation Advantage: Predicted High Aqueous Solubility for In Vitro Assays
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile has a predicted water solubility of 72.88 mg/mL at 25°C . This value is derived from its estimated LogP and represents excellent aqueous solubility, a key factor for in vitro assay development. While direct comparative data for closely related analogs in identical prediction models is limited, the high predicted solubility of this nitrile distinguishes it from many more lipophilic heterocyclic building blocks and suggests it will be less prone to precipitation in aqueous assay buffers.
Predicted Aqueous SolubilityEstimated from LogP
72.88 mg/mL at 25°C
May support assay-ready formulation screening
WSKOW v1.41 estimation; verify in relevant buffer
ADMEFormulationIn Vitro Assay
Evidence Dimension
Aqueous Solubility
Target Compound Data
Water solubility: 72.88 mg/mL (estimated from LogP using WSKOW v1.41)
Comparator Or Baseline
No direct comparator data available; class-level inference that high solubility (> 60 mg/mL) is favorable for in vitro assays.
Quantified Difference
N/A
Conditions
Estimated using WSKOW v1.41 (Water Solubility from Log Kow) at 25 °C
Why This Matters
High predicted water solubility minimizes the need for co-solvents like DMSO, reducing assay artifacts and simplifying compound handling for high-throughput screening.
ADMEFormulationIn Vitro Assay
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile: Targeted Application Scenarios Based on Differentiated Evidence
Central Nervous System (CNS) Drug Discovery Programs
Given its calculated LogP of -0.75 and low topological polar surface area (TPSA) of 63 Ų , (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is ideally suited as a building block for CNS-focused libraries. Its physicochemical profile aligns with the established criteria for blood-brain barrier (BBB) penetration [1], making it a rational choice for synthesizing novel chemical probes and lead compounds for neurological disorders, including Alzheimer's disease where OGA inhibition is a validated target [2].
Synthesis of O-GlcNAcase (OGA) Inhibitors for Tauopathies
This compound is a specifically disclosed intermediate for the synthesis of 5-methyl-1,2,4-oxadiazol-3-yl compounds that are claimed as OGA inhibitors [2]. Researchers focused on tau-mediated neurodegeneration (e.g., Alzheimer's disease, progressive supranuclear palsy) should prioritize this acetonitrile over other analogs to ensure synthetic compatibility with the patented OGA inhibitor chemical space. The compound's nitrile group is a versatile handle for further functionalization to explore structure-activity relationships (SAR) within this pharmacophore.
High-Throughput Screening (HTS) Assay Development
With a predicted aqueous solubility of 72.88 mg/mL , (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is well-suited for direct use in HTS campaigns. Its high solubility minimizes the risk of compound precipitation and non-specific assay interference, which is a common challenge with more lipophilic building blocks. This property facilitates the preparation of concentrated stock solutions in aqueous buffers, streamlining the development of robust and reproducible biochemical and cell-based assays.
Energetic Materials Research
The 5-methyl-1,2,4-oxadiazol-3-yl core has been utilized in the synthesis of insensitive energetic materials. Research published in the New Journal of Chemistry demonstrates that compounds based on this core, specifically 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, exhibit impact sensitivities ≥40.1 J and friction sensitivities ≥360 N, with detonation performance superior to TNT [3]. While the acetonitrile derivative itself is an intermediate, its core structure is validated for developing thermally stable and insensitive high-energy materials.
Application
Selection Property
Validation Focus
CNS probe and lead generation
Predicted LogP and low TPSA
Validate BBB penetration potential in model
OGA inhibitor chemical series synthesis
Enabling intermediate in patented pathway
Confirm synthetic fidelity and target engagement
High-throughput screening (HTS) assay-ready building block
High predicted aqueous solubility
Verify solubility in assay buffer; DMSO compatibility
Energetic materials R&D
5-methyl-1,2,4-oxadiazole core in insensitive energetic compounds
Assess sensitivity and detonation performance
[1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
[2] Mergott, D. J., et al. (Assignee: Eli Lilly and Company). (2018). 5-METHYL-1,2,4-OXADIAZOL-3-YL COMPOUNDS. U.S. Patent Application Publication No. US 2018/0215751 A1. View Source
[3] Yu, Q., Cheng, G., Ju, X., Lu, C., Lin, Q., & Yang, H. (2017). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials. New Journal of Chemistry, 41(3), 1202-1211. View Source
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